(5-Bromothieno[3,2-b]thiophen-2-yl)trimethylsilane
Description
Properties
IUPAC Name |
(5-bromothieno[3,2-b]thiophen-2-yl)-trimethylsilane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrS2Si/c1-13(2,3)9-5-7-6(12-9)4-8(10)11-7/h4-5H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZGPIAPMKAADAJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C1=CC2=C(S1)C=C(S2)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrS2Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of Thieno[3,2-b]thiophene Core
Two main synthetic routes are reported for the preparation of the thieno[3,2-b]thiophene scaffold:
Route A: Modified Literature Procedure
Starting from commercially available 3-bromothiophene, a bromine-lithium exchange is performed, followed by nucleophilic substitution with potassium bromoacetate to give a carboxylic acid intermediate. This is then cyclized via intramolecular Friedel-Crafts acylation and reduced to yield thieno[3,2-b]thiophene in an overall yield of approximately 48%.Route B: Electrophilic Cyclization Approach
A newer two-step method involves reaction with bis(diethoxyethyl)disulfide to form a thioether intermediate, which cyclizes spontaneously under acidic conditions to give thieno[3,2-b]thiophene in about 51% overall yield.
Bromination at the 5-Position
Selective bromination of thieno[3,2-b]thiophene derivatives is commonly achieved using N-bromosuccinimide (NBS) under controlled temperature and inert atmosphere conditions. For example, 5-bromothieno[3,2-b]thiophene can be prepared by treating the parent thieno[3,2-b]thiophene with NBS at 0 °C to room temperature, followed by purification through column chromatography.
Introduction of the Trimethylsilyl Group at the 2-Position
The key step for installing the trimethylsilyl group at the 2-position involves metalation of the 5-bromothieno[3,2-b]thiophene, typically by lithium or magnesium bases, followed by quenching with trimethylsilyl chloride (TMSCl):
Metalation :
A Br/Li exchange reaction is performed on 5-bromothieno[3,2-b]thiophene using n-butyllithium or a magnesium reagent such as isopropylmagnesium chloride lithium chloride complex (i-PrMgCl·LiCl), which selectively metalates the 2-position.Silylation :
The resulting organometallic intermediate is then treated with trimethylsilyl chloride to afford (5-Bromothieno[3,2-b]thiophen-2-yl)trimethylsilane in good yield (up to 95% reported).
Representative Experimental Data
Mechanistic Insights and Regioselectivity
The use of bulky bases such as TMPMgCl·LiCl (2,2,6,6-tetramethylpiperidyl magnesium chloride lithium chloride complex) allows for selective metalation at the 2-position of the thieno[3,2-b]thiophene ring despite the presence of bromine at the 5-position.
The bromine substituent directs metalation away from its position, enabling regioselective formation of the 2-metalated intermediate.
The subsequent quenching with trimethylsilyl chloride proceeds smoothly to give the TMS-substituted product without affecting the bromine atom, which remains available for further functionalization such as cross-coupling reactions.
Chemical Reactions Analysis
Types of Reactions: (5-Bromothieno[3,2-b]thiophen-2-yl)trimethylsilane undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as in Suzuki-Miyaura cross-coupling reactions.
Oxidation and Reduction: The thiophene ring can undergo oxidation and reduction reactions, altering the electronic properties of the compound.
Silylation and Desilylation: The trimethylsilyl group can be introduced or removed under specific conditions.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalysts, phenylboronic acid, and bases like potassium carbonate in solvents such as toluene or ethanol.
Oxidation: Oxidizing agents like m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4).
Major Products:
Substitution Products: Various aryl and alkyl derivatives.
Oxidation Products: Sulfoxides and sulfones.
Reduction Products: Reduced thiophene derivatives.
Scientific Research Applications
(5-Bromothieno[3,2-b]thiophen-2-yl)trimethylsilane has diverse applications in scientific research:
Organic Synthesis: Used as a building block for synthesizing more complex molecules.
Materials Science: Incorporated into polymers and organic electronic materials for improved conductivity and stability.
Chemosensors: Utilized in the development of optical chemosensors for detecting ions and molecules of environmental and medicinal relevance.
Dye-Sensitized Solar Cells: Employed in the synthesis of dyes for solar cells, enhancing their efficiency and stability.
Mechanism of Action
The mechanism of action of (5-Bromothieno[3,2-b]thiophen-2-yl)trimethylsilane in various applications involves its ability to participate in electron transfer processes and form stable intermediates. The bromine atom and the trimethylsilyl group play crucial roles in modulating the reactivity and stability of the compound. In chemosensors, the compound interacts with target ions or molecules, leading to measurable changes in optical properties .
Comparison with Similar Compounds
Structural and Functional Analogues
The following compounds share structural or functional similarities with (5-Bromothieno[3,2-b]thiophen-2-yl)trimethylsilane:
Key Research Findings
Electronic and Steric Effects
- Bromine Position : Bromine at position 5 in the target compound directs cross-coupling reactions (e.g., Suzuki) to β-positions, enhancing regioselectivity. In contrast, 3-bromo derivatives (e.g., compound from ) exhibit steric hindrance, reducing coupling yields .
- Silyl Group Role: The TMS group in (5-Bromothieno[3,2-b]thiophen-2-yl)trimethylsilane improves solubility in nonpolar solvents (e.g., THF) and stabilizes intermediates during lithiation. Non-silylated brominated analogues (e.g., 5-bromothieno[3,2-b]thiophene-2-carbaldehyde ) require harsher reaction conditions for polymerization .
Biological Activity
(5-Bromothieno[3,2-b]thiophen-2-yl)trimethylsilane is a compound of significant interest in the field of organic chemistry and medicinal applications. Its unique structure, characterized by a brominated thieno[3,2-b]thiophene core, allows it to interact with various biological systems. This article reviews the biological activity of this compound, focusing on its biochemical properties, cellular effects, mechanisms of action, and potential therapeutic applications.
1. Chemical Structure and Properties
The compound (5-Bromothieno[3,2-b]thiophen-2-yl)trimethylsilane features a thieno[3,2-b]thiophene framework with a bromine substituent at the 5-position and a trimethylsilane group. This structural configuration contributes to its electronic properties and reactivity.
Enzyme Interactions
Research indicates that (5-Bromothieno[3,2-b]thiophen-2-yl)trimethylsilane can interact with various enzymes, particularly those involved in oxidative stress responses and metabolic pathways. Specifically, it has been shown to inhibit cytochrome P450 enzymes, which play a crucial role in drug metabolism and the detoxification of xenobiotics .
Cellular Effects
The compound influences several cellular processes:
- Cell Signaling Pathways : It modulates key signaling pathways that affect gene expression and cellular metabolism.
- Gene Expression : Studies have indicated that treatment with this compound alters the expression profiles of genes involved in inflammation and cell survival .
The biological activity of (5-Bromothieno[3,2-b]thiophen-2-yl)trimethylsilane can be attributed to several mechanisms:
- Binding Interactions : The compound binds to specific biomolecules such as enzymes and receptors, leading to either activation or inhibition of their functions.
- Electron Transfer Processes : The electron-rich thiophene rings facilitate electron transfer reactions, enhancing the compound's reactivity in biological contexts .
4. Dosage Effects in Animal Models
In animal studies, the effects of (5-Bromothieno[3,2-b]thiophen-2-yl)trimethylsilane vary significantly with dosage:
- Low Doses : At low concentrations, it exhibits minimal toxicity while effectively modulating biochemical pathways.
- Higher Doses : Increased concentrations may lead to adverse effects; thus, careful dosing is critical for therapeutic applications .
5. Case Studies and Research Findings
Several studies have explored the biological activity of thienothiophene derivatives, including (5-Bromothieno[3,2-b]thiophen-2-yl)trimethylsilane:
6. Potential Therapeutic Applications
Given its biochemical properties and mechanisms of action, (5-Bromothieno[3,2-b]thiophen-2-yl)trimethylsilane shows promise for several therapeutic applications:
Q & A
What synthetic strategies optimize the yield and selectivity of (5-Bromothieno[3,2-b]thiophen-2-yl)trimethylsilane?
(Basic Synthesis)
The compound is synthesized via sequential bromination and monosilylation of thieno[3,2-b]thiophene. Key steps include:
- Bromination : Initial bromination of thieno[3,2-b]thiophene to yield 2,5-dibromothieno[3,2-b]thiophene.
- Selective Monosilylation : Treatment with n-BuLi at low temperatures (−78°C) to deprotonate the α-position, followed by reaction with trimethylsilyl chloride (TMSCI) to install the trimethylsilyl group at the 2-position. This step avoids over-silylation due to steric hindrance and electronic effects .
Critical factors: - Strict temperature control (−78°C) to prevent side reactions.
- Use of anhydrous solvents (e.g., THF) to avoid hydrolysis of intermediates.
How does this compound enhance charge transport in conjugated polymers for organic electronics?
(Advanced Application)
The compound serves as a planar building block in donor-acceptor copolymers (e.g., PDTmBDT-DPP). Structural advantages include:
- Planarity : Single-crystal XRD reveals a fully planar backbone with π-π stacking distances of 3.42 Å, facilitating intermolecular charge transport .
- Electron-Deficient Nature : The bromine substituent enables cross-coupling reactions (e.g., Suzuki, Stille) to integrate electron-deficient units (e.g., diketopyrrolopyrrole, DPP), optimizing the polymer’s HOMO-LUMO levels for solar cell applications .
Example: In PCE11 (PffBT4T-2OD), the compound’s derivatives contribute to power conversion efficiencies >7% by enabling extended conjugation and reduced bandgaps .
What analytical methods resolve contradictions in reported polymer polydispersity indices (PDI) when using this monomer?
(Data Contradiction Analysis)
High PDI (e.g., 3.2 in PDTmBDT-DPP) may arise from:
- Aggregation : Planar polymer segments aggregate during polymerization, leading to uneven chain growth.
- Catalyst Inefficiency : Suboptimal Pd catalyst systems (e.g., Pd₂(dba)₃ with tri-tert-butylphosphonium tetrafluoroborate) may cause irregular chain termination .
Mitigation strategies: - Purification : Soxhlet extraction with methanol, acetone, and hexane removes oligomers, improving PDI .
- Real-Time Monitoring : Use GPC with in-line UV-vis to track molecular weight evolution during polymerization.
How can researchers ensure the structural integrity of (5-Bromothieno[3,2-b]thiophen-2-yl)trimethylsilane during synthesis?
(Basic Characterization)
Key characterization techniques:
- ¹H/¹³C NMR : Confirm silylation (trimethylsilyl protons at δ 0.3–0.5 ppm) and bromine substitution (absence of aromatic protons at the 5-position) .
- Mass Spectrometry (HRMS) : Validate molecular ion peaks (e.g., m/z 286.267 for C₁₀H₁₂BrNSSi derivatives) .
- XRD : Resolve planar geometry and packing motifs (e.g., monoclinic P21/c space group) .
What methodologies enable the design of heterocyclic aldehydes from this compound for optoelectronic applications?
(Advanced Reaction Design)
The bromine substituent facilitates cross-coupling reactions to synthesize functionalized derivatives:
- Suzuki Coupling : React with aryl boronic acids (e.g., 4-formylphenylboronic acid) in DME/Na₂CO₃ using Pd(PPh₃)₄ to yield heterocyclic aldehydes. Conditions: 80°C, N₂ atmosphere, 12–24 hr .
- Bromination : Further halogenation with N-bromosuccinimide (NBS) in DMF introduces additional reactive sites for polymerization .
Example: 5-Bromothieno[3,2-b]thiophene-2-carbaldehyde derivatives exhibit enhanced electron-withdrawing properties for chemosensors .
How do steric effects influence the reactivity of this compound in transition-metal-catalyzed reactions?
(Advanced Mechanistic Insight)
The trimethylsilyl group introduces steric bulk, which:
- Shields Reactive Sites : Directs coupling reactions (e.g., Suzuki) to the less hindered 5-bromo position .
- Modifies Electronic Properties : Electron-donating silyl groups alter the electron density of the thienothiophene core, affecting catalyst turnover rates.
Case study: In Stille couplings for PCE11 synthesis, the silyl group stabilizes the monomer against side reactions, enabling high-molecular-weight polymers (Mₙ > 300 kDa) .
What strategies address low yields in dimerization reactions involving this compound?
(Troubleshooting)
Low yields in dimerization (e.g., CuCl₂-mediated coupling) may result from:
- Oxidative Side Reactions : Use degassed solvents and inert atmospheres to suppress Cu²⁺-mediated oxidation.
- Intermolecular vs. Intramolecular Pathways : Optimize concentration (0.1–0.5 M) to favor intermolecular coupling .
Post-reaction: Purify dimers via column chromatography (silica gel, hexane/CH₂Cl₂) to isolate planarized products (84–95% yield) .
How does halogen bonding influence the crystal packing of derivatives?
(Advanced Structural Analysis)
Bromine participates in halogen bonding (C–Br···S interactions), stabilizing crystal lattices. In Br₂-DTmBDT:
- Herringbone Packing : Face-to-face π-stacking alternates with edge-to-face contacts, enhancing charge mobility .
- Thermal Stability : Halogen bonds increase melting points (>200°C), critical for solution-processable device fabrication .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
